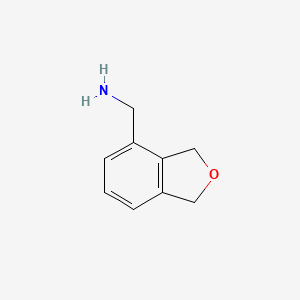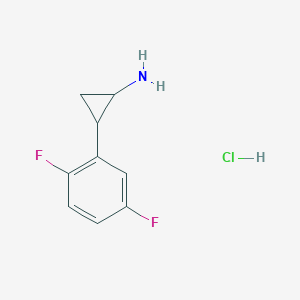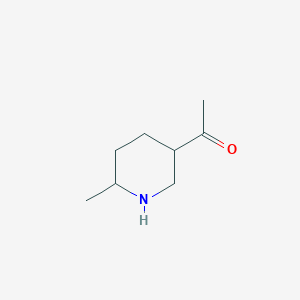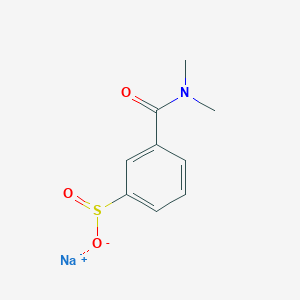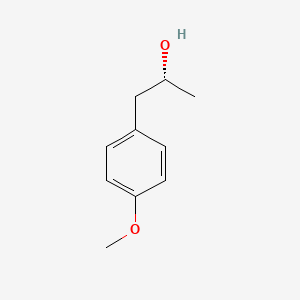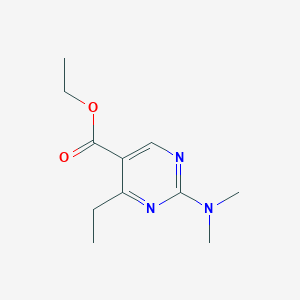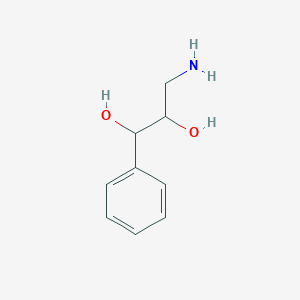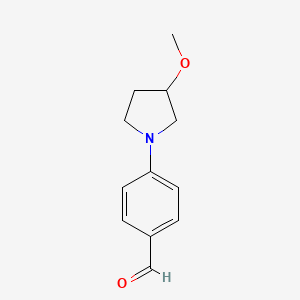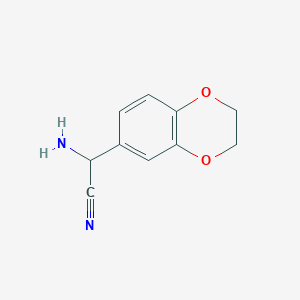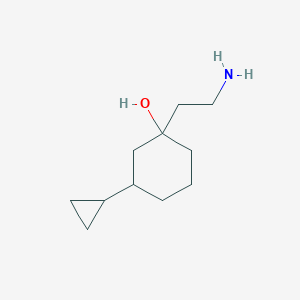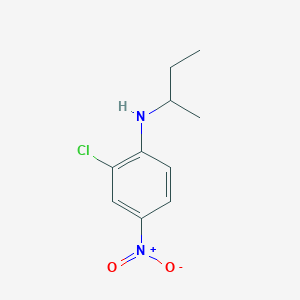
2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine is a fluorinated organic compound with the molecular formula C9H18F2N2. This compound is characterized by the presence of two fluorine atoms and a piperidine ring, making it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine typically involves the reaction of 4-methylpiperidine with a fluorinated alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the attainment of high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of fluorinated analogs of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring interacts with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Another piperidine derivative with similar structural features.
4-Methyl-1-piperazinepropanamine: Shares the piperidine ring and similar functional groups.
Uniqueness
2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorination enhances its stability, lipophilicity, and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C9H18F2N2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2,2-difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H18F2N2/c1-8-2-4-13(5-3-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |
InChI-Schlüssel |
IXZURCIUTSDWTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)CC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


